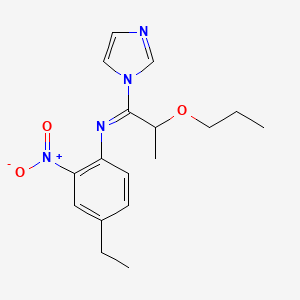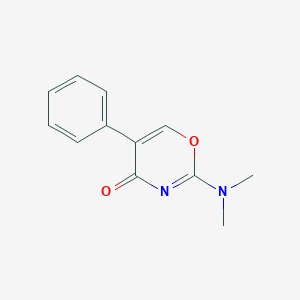
Octadecyl 3-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 3-chlorobutanoate is an organic compound with the molecular formula C22H43ClO2 It is an ester derived from the reaction between octadecanol and 3-chlorobutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 3-chlorobutanoate typically involves the esterification reaction between octadecanol and 3-chlorobutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid-phase extraction techniques can further purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octadecanol and 3-chlorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Hydrolysis: Octadecanol and 3-chlorobutanoic acid.
Reduction: Octadecyl 3-hydroxybutanoate.
Substitution: Octadecyl 3-hydroxybutanoate or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Octadecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis in biological systems.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of octadecyl 3-chlorobutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound can undergo hydrolysis in the presence of esterases, leading to the release of octadecanol and 3-chlorobutanoic acid.
Lipid Metabolism: The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Drug Delivery: As a prodrug, it can be hydrolyzed in vivo to release active pharmaceutical agents.
Vergleich Mit ähnlichen Verbindungen
Octadecyl 3-chlorobutanoate can be compared with other similar compounds, such as:
Octadecyl 4-chlorobutanoate: Similar in structure but with the chlorine atom at the 4-position instead of the 3-position.
Octadecyl 3-chloropropanoate: Similar but with a shorter carbon chain in the ester moiety.
Octadecyl 3-hydroxybutanoate: The hydrolyzed product of this compound.
Eigenschaften
CAS-Nummer |
88414-24-8 |
|---|---|
Molekularformel |
C22H43ClO2 |
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
octadecyl 3-chlorobutanoate |
InChI |
InChI=1S/C22H43ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h21H,3-20H2,1-2H3 |
InChI-Schlüssel |
IDYIKPKMBHKZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


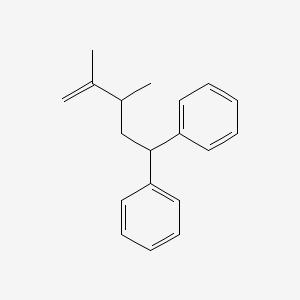


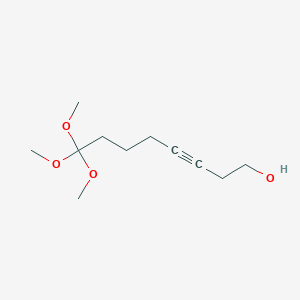
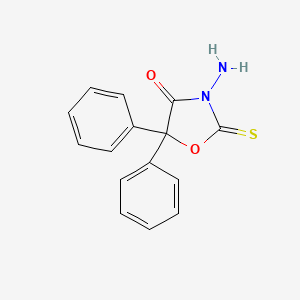

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
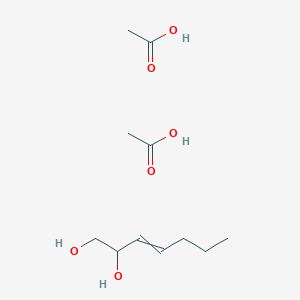
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
